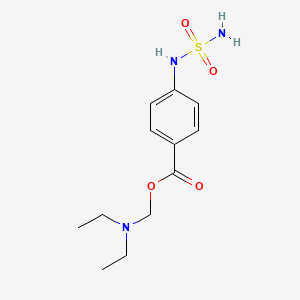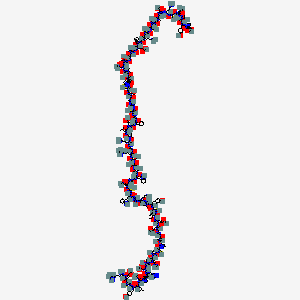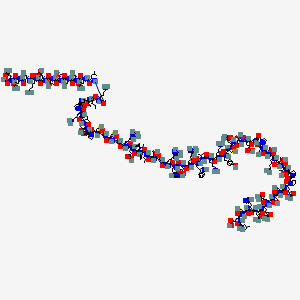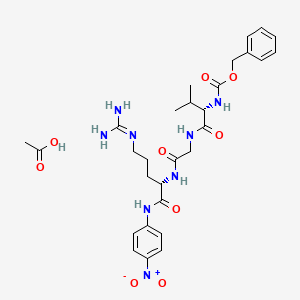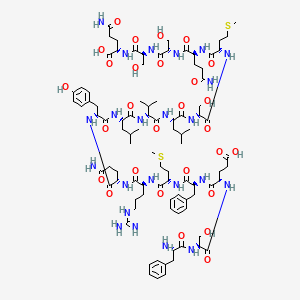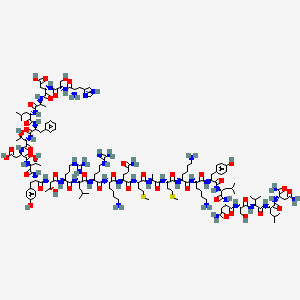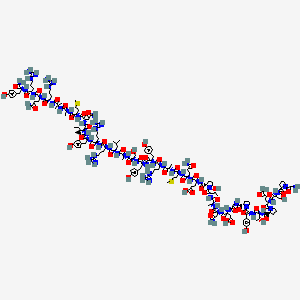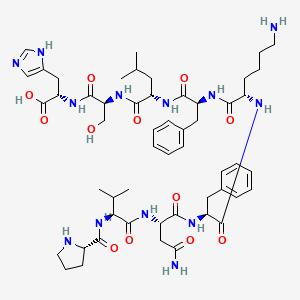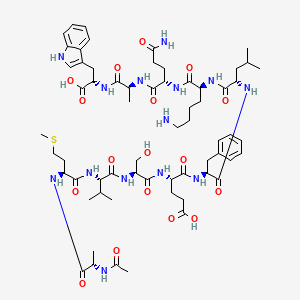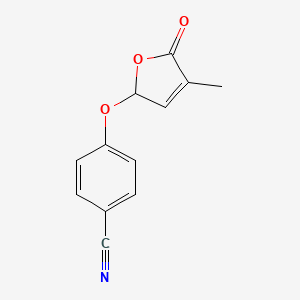
4-CN debranone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CN debranone, also known as 5-(4-cyanophenoxy)-3-methylfuran-2(5H)-one, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. It is a ketone derivative and is recognized for its role as a strigolactone analog, which are plant hormones involved in regulating plant architecture and development.
准备方法
Synthetic Routes and Reaction Conditions: 4-CN debranone can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-3-methylfuran-2(5H)-one with 4-cyanophenol. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and efficiency.
化学反应分析
Types of Reactions: 4-CN debranone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学研究应用
4-CN debranone has diverse applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating biological pathways related to diseases.
作用机制
The mechanism of action of 4-CN debranone involves its interaction with specific receptor proteins in plants. It mimics the activity of natural strigolactones by binding to the DWARF14 receptor, which triggers a cascade of molecular events leading to the regulation of plant growth and development . The compound’s structure allows it to fit into the receptor’s ligand perception site, inducing conformational changes that activate downstream signaling pathways.
相似化合物的比较
4-CN debranone is compared with other strigolactone analogs such as:
GR24: A widely used synthetic strigolactone analog with similar biological activity.
2-nitrodebranone: Exhibits higher biological activity in certain aspects of plant growth and development compared to this compound.
4-bromo debranone: Another analog with strong strigolactone-like activity in plants.
Uniqueness: this compound is unique due to its specific structural features that confer distinct biological activities. Its cyanophenoxy group enhances its stability and activity compared to other analogs, making it a valuable tool in scientific research.
属性
IUPAC Name |
4-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-8-6-11(16-12(8)14)15-10-4-2-9(7-13)3-5-10/h2-6,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFNYHLSDRHEEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561532.png)
![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)

